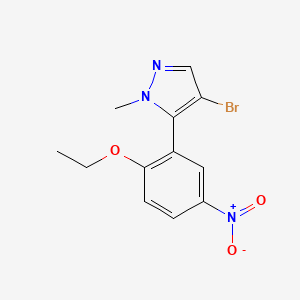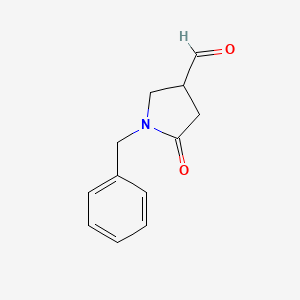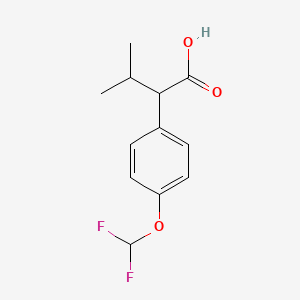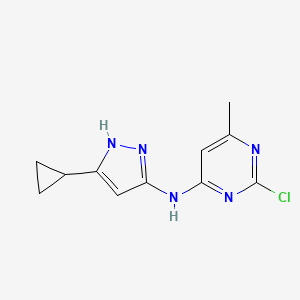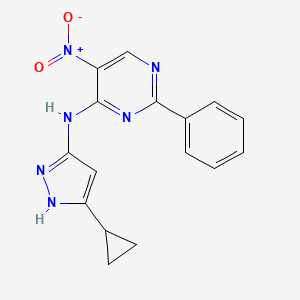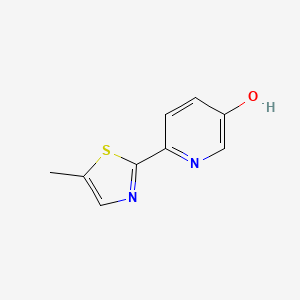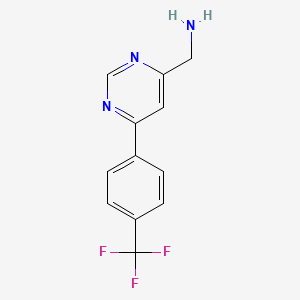![molecular formula C18H16O6S2 B8336340 1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate](/img/structure/B8336340.png)
1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is a complex organic compound known for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione typically involves multi-step organic reactions. One common method includes the acetylation of benzo[1,2-b:4,5-b’]dithiophene-4,8-dione with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[1,2-b:4,5-b’]dithiophene derivatives.
Applications De Recherche Scientifique
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photovoltaics: Employed in the development of polymer solar cells due to its excellent electron-donating properties and high charge mobility.
Material Science: Investigated for its potential in creating conductive polymers and advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione involves its ability to participate in π-π stacking interactions and electron delocalization. These interactions facilitate efficient charge transport in organic electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound acts as an electron donor, enhancing the overall device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A closely related compound with similar structural features but without the acetoxyethyl groups.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene (DTBDT): Another analogue with extended conjugation length and similar electron donor properties.
Uniqueness
2,7-Bis(1-acetoxyethyl)benzo[1,2-b:4,5-b’]dithiophene-4,8-dione is unique due to its acetoxyethyl groups, which enhance its solubility and processability in organic solvents. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices .
Propriétés
Formule moléculaire |
C18H16O6S2 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-[7-(1-acetyloxyethyl)-4,8-dioxothieno[2,3-f][1]benzothiol-2-yl]ethyl acetate |
InChI |
InChI=1S/C18H16O6S2/c1-7(23-9(3)19)12-6-25-18-14(12)16(22)17-11(15(18)21)5-13(26-17)8(2)24-10(4)20/h5-8H,1-4H3 |
Clé InChI |
YTSZWYKKYYULHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(S1)C(=O)C3=C(C2=O)SC=C3C(C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
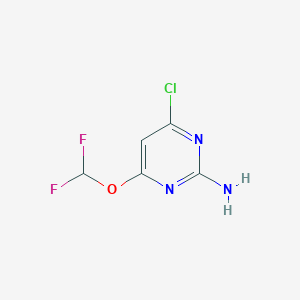
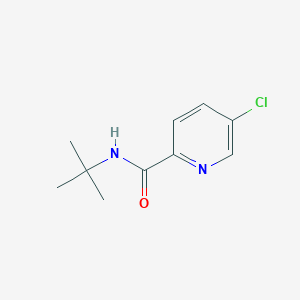
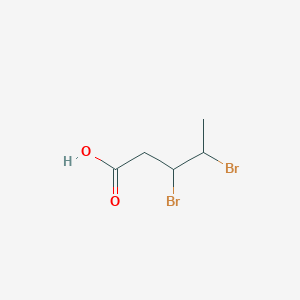
![1H-Indole-2-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B8336293.png)
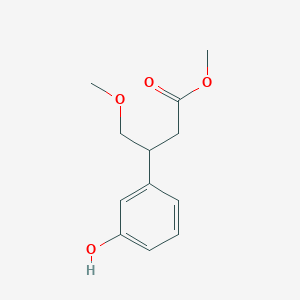
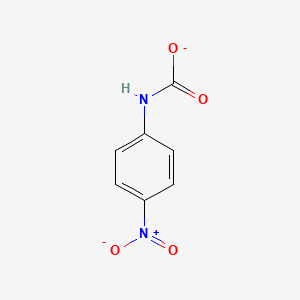
![2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]-](/img/structure/B8336301.png)
